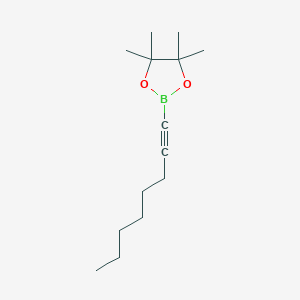
n-Isobutyl-2-((3-methylbenzyl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Isobutyl-2-((3-methylbenzyl)thio)acetamide is an organic compound with the molecular formula C14H21NOS It is characterized by the presence of an isobutyl group, a 3-methylbenzyl group, and a thioacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Isobutyl-2-((3-methylbenzyl)thio)acetamide typically involves the reaction of 3-methylbenzyl chloride with isobutylamine in the presence of a base, followed by the introduction of a thioacetamide group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
n-Isobutyl-2-((3-methylbenzyl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Halogenated or nitrated derivatives of the benzyl group.
Applications De Recherche Scientifique
n-Isobutyl-2-((3-methylbenzyl)thio)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of n-Isobutyl-2-((3-methylbenzyl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research, but preliminary studies suggest potential interactions with cellular signaling pathways and metabolic enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- n-Isobutyl-2-((4-methylbenzyl)thio)acetamide
- n-Isobutyl-2-((2-methylbenzyl)thio)acetamide
- n-Isobutyl-2-((3-chlorobenzyl)thio)acetamide
Uniqueness
n-Isobutyl-2-((3-methylbenzyl)thio)acetamide is unique due to the specific positioning of the methyl group on the benzyl ring, which can influence its chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C14H21NOS |
|---|---|
Poids moléculaire |
251.39 g/mol |
Nom IUPAC |
2-[(3-methylphenyl)methylsulfanyl]-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C14H21NOS/c1-11(2)8-15-14(16)10-17-9-13-6-4-5-12(3)7-13/h4-7,11H,8-10H2,1-3H3,(H,15,16) |
Clé InChI |
JYWBXGDSXQCMDM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CSCC(=O)NCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


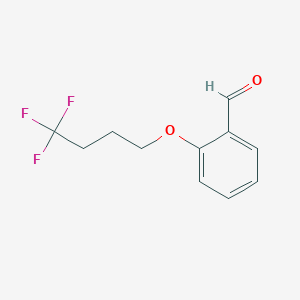

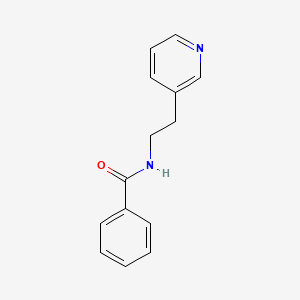
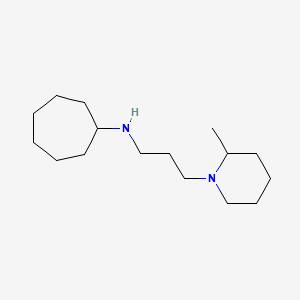
![[2-[2,6-bis(2-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14906186.png)
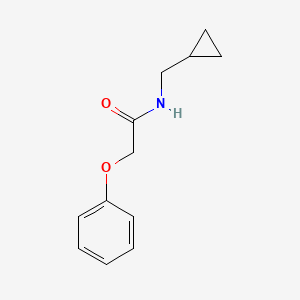

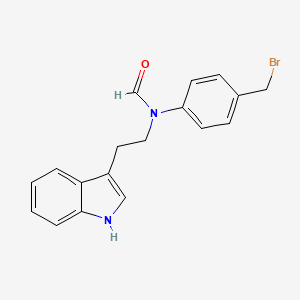

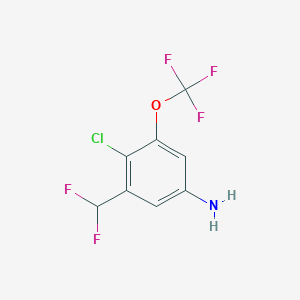
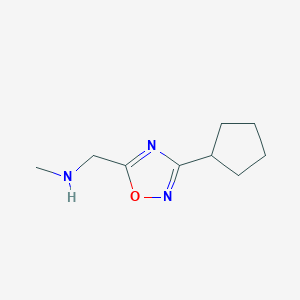
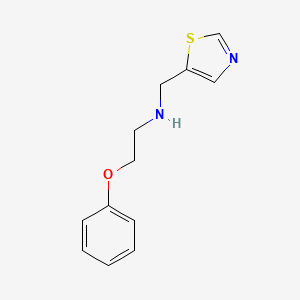
![1-Bromoimidazo[1,2-a]quinoxalin-4-amine](/img/structure/B14906238.png)
